1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a cyclohexylmethyl substituent at the N1 position of the dihydropyridinone ring and a carboxylic acid group at the C3 position.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOFUYBIALTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Before introducing the cyclohexylmethyl group, the synthesis of the core 6-oxo-1,6-dihydropyridine-3-carboxylic acid is essential. A robust preparation method is described in a patent (CN102924371B) involving hydrothermal synthesis:
- Starting Materials: 2-chloro-5-trifluoromethylpyridine and water.
- Equipment: 25 mL jacketed hydrothermal reaction kettle.
- Conditions: Reaction at 100–180°C for 24–72 hours under sealed conditions.
- Process: The reactants are sealed in the hydrothermal reactor and heated; after reaction completion, the mixture is cooled naturally to room temperature.
- Outcome: White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid are obtained with high purity and crystallinity.
- Yield: Greater than 80%.
- Advantages: The method yields crystals with low thermal stress and fewer internal defects, resulting in high stability and long shelf life at room temperature. The use of water as solvent makes the process environmentally friendly and operationally simple.
| Parameter | Details |
|---|---|
| Starting material | 2-chloro-5-trifluoromethylpyridine (0.54 g) |
| Solvent | Water (17 mL) |
| Reactor volume | 25 mL jacketed hydrothermal reactor |
| Temperature | 100–180°C |
| Reaction time | 24–72 hours |
| Product form | White flaky crystals |
| Yield | >80% |
| Key benefits | High crystal quality, stable at room temperature, green solvent |
Introduction of the Cyclohexylmethyl Group
The functionalization of the nitrogen atom of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core with a cyclohexylmethyl substituent typically involves alkylation reactions or amide bond formation strategies. While direct literature on this exact derivative is limited, analogous preparation methods for related N-substituted derivatives (such as 1-methyl or other alkyl groups) provide a framework.
- Reagents: 6-oxo-1,6-dihydropyridine-3-carboxylic acid, cyclohexylmethyl halide (e.g., bromide or chloride), and a base.
- Solvent: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
- Conditions: Controlled temperature (room temperature to reflux), with stirring for several hours.
- Workup: Isolation of the N-alkylated product by filtration or extraction, followed by purification via recrystallization or chromatography.
Example from Related Compound Synthesis:
- Sodium hydride is used to deprotonate the nitrogen of 6-oxo-1,6-dihydropyridine-3-carboxylic acid in methanol.
- Iodomethane or other alkyl halides are added to effect alkylation.
- Reaction proceeds at moderate temperature (e.g., 62°C) overnight.
- The crude product mixture is filtered and concentrated to yield the N-alkylated compound.
| Step | Conditions/Details |
|---|---|
| Base | Sodium hydride (60% dispersion) |
| Solvent | Methanol |
| Temperature | ~62°C |
| Alkylating agent | Cyclohexylmethyl halide (analogous to iodomethane in example) |
| Reaction time | Overnight |
| Product isolation | Filtration, concentration, recrystallization |
Alternative Coupling and Amide Formation Techniques
For derivatives where the carboxylic acid is converted into amides or esters, coupling agents such as carbodiimides (e.g., 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) are employed in pyridine or similar solvents at room temperature for several hours. This approach allows the formation of amide bonds with amines bearing cyclohexylmethyl groups or other substituents.
Summary of Preparation Methodology
| Preparation Stage | Methodology | Key Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| Core acid synthesis | Hydrothermal reaction | 100–180°C, 24–72 h, water | >80% yield, white crystals | Green, simple, stable product |
| N-alkylation with cyclohexylmethyl | Base-catalyzed alkylation | Sodium hydride, methanol, ~62°C | Moderate to high yield (varies) | Analogous to methylation; requires optimization |
| Amide bond formation | Carbodiimide coupling | Room temp, pyridine, 3 h | Moderate yield | For amide derivatives with cyclohexylmethyl amines |
Research Findings and Practical Considerations
- The hydrothermal synthesis of the core acid is advantageous due to its mild environmental impact, high yield, and product stability.
- Alkylation reactions require careful control of base and alkyl halide equivalents to avoid over-alkylation or side reactions.
- Purification typically involves recrystallization or chromatographic techniques to ensure high purity.
- The cyclohexylmethyl substituent introduces steric bulk, which may affect reaction kinetics and product solubility; thus, reaction conditions may need adjustment.
- No direct commercial or literature synthesis of 1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid was found, but established methods for related compounds provide a reliable synthetic route.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The substituent at the N1 position significantly influences molecular weight, solubility, and biological activity. Key analogs include:
*Inferred based on structural analogs.
Biological Activity
Overview
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a dihydropyridine ring substituted with a cyclohexylmethyl group and a carboxylic acid moiety, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. It is hypothesized that it may interact with L-type calcium channels, which are crucial for regulating calcium influx in cells. Additionally, it has been shown to influence neurotransmitter synthesis, potentially affecting neurological functions .
Cytotoxic Activity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies using the sulforhodamine B (SRB) assay revealed significant inhibition of cell growth in various tumor cell lines, including:
- U251 (human glioblastoma)
- PC-3 (human prostatic adenocarcinoma)
- K-562 (human chronic myelogenous leukemia)
- HCT-15 (human colorectal adenocarcinoma)
- MCF-7 (human mammary adenocarcinoma)
- SKLU-1 (human lung adenocarcinoma)
Notably, compounds derived from this structure showed over 50% inhibition in the HCT-15 cell line but also exhibited cytotoxicity against normal cells, necessitating further investigation into their selectivity .
Docking Studies
In silico docking studies have indicated that this compound interacts favorably with the PARP-1 protein, a key player in DNA repair and apoptosis pathways. The binding affinity was measured through ΔG values, showing strong interactions via hydrogen bonds and π–π stacking with amino acids within the active site of PARP-1. This suggests a mechanism by which the compound may induce apoptosis in targeted cancer cells .
Comparative Analysis
A comparison with related compounds reveals distinct differences in biological activity based on structural variations. For instance:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | Different carboxylic position | Varies in cytotoxicity |
| 1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-4-carboxylic acid | Another positional isomer | Different receptor interactions |
| Cyclohexylmethylamine | Precursor for synthesis | Limited biological activity |
Research Applications
The compound is being investigated for various applications in fields such as:
- Chemistry : As an intermediate in organic synthesis.
- Biology : For its potential antimicrobial and anti-inflammatory properties.
- Medicine : As a candidate for cancer therapy and other diseases due to its cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A general approach involves cyclocondensation of substituted pyridine precursors with cyclohexylmethyl groups under acidic or basic conditions. For example, analogous compounds (e.g., 1-benzyl derivatives) are synthesized via nucleophilic substitution or cyclization reactions using DMSO as a solvent at 80–100°C . Adjusting pH (e.g., using acetic acid) and temperature can optimize yield. Characterization via -NMR (δ 5.31 ppm for -CH- groups) and -NMR (δ 52.6 ppm for cyclohexyl carbons) is critical for confirming structural integrity .
Q. How can researchers verify the purity and stability of this compound under laboratory storage conditions?
- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 4–8 weeks. Monitor for decomposition products via LC-MS. Safety data sheets (SDS) for similar compounds recommend storage in airtight containers at -20°C to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the cyclohexylmethyl substituent in this compound?
- Methodology :
- NMR : -NMR peaks for cyclohexyl protons appear as multiplet clusters at δ 1.0–2.0 ppm. The methylene bridge (-CH-) linking the cyclohexane and pyridine rings shows a singlet at δ ~3.5–4.0 ppm .
- IR : Stretching vibrations for C=O (1670–1700 cm) and carboxylic acid O-H (2500–3300 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 6-oxo group in nucleophilic or electrophilic reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. The 6-oxo group exhibits partial negative charge, making it susceptible to electrophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the SMD continuum approach to predict reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous dihydropyridine derivatives?
- Methodology : Cross-validate assays using standardized protocols:
- In vitro : Compare IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake.
- SAR Analysis : Systematically modify substituents (e.g., cyclohexylmethyl vs. benzyl) and correlate with activity trends. For example, bulky cyclohexyl groups may enhance membrane permeability but reduce solubility .
Q. How do steric effects from the cyclohexylmethyl group influence intermolecular interactions in crystal structures?
- Methodology : Conduct X-ray crystallography to determine packing motifs. For example, cyclohexyl groups in related compounds form van der Waals contacts that stabilize hydrophobic domains, while the carboxylic acid group participates in hydrogen bonding with adjacent molecules .
Q. What analytical methods are critical for detecting trace impurities in synthesized batches?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
